1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene
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Overview
Description
1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene is an organic compound that features a benzene ring substituted with a bromine atom and a phenylsulfanyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a palladium-catalyzed coupling reaction to attach the phenylsulfanyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine or NBS in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and suitable ligands.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
- Substituted benzene derivatives.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The bromine atom and phenylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react to produce the desired products .
Comparison with Similar Compounds
1-Bromo-4-ethynylbenzene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: Contains an additional bromine atom, which can influence its reactivity and applications
Uniqueness: 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene is unique due to the presence of both a bromine atom and a phenylsulfanyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Properties
CAS No. |
91077-74-6 |
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Molecular Formula |
C14H9BrS |
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-bromo-4-(2-phenylsulfanylethynyl)benzene |
InChI |
InChI=1S/C14H9BrS/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h1-9H |
InChI Key |
MWAVFUBZGRHPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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